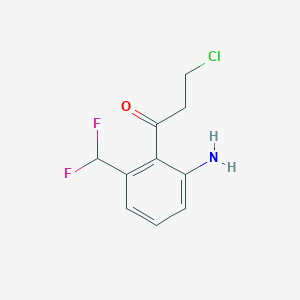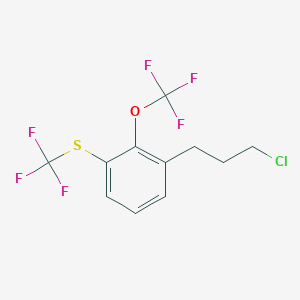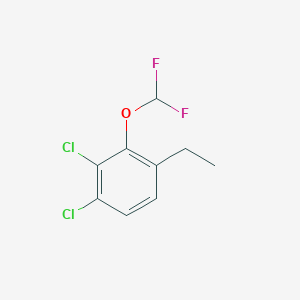
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene: is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.
Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce fluorine atoms.
Industrial Production Methods:
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Difluoro-3-chloro-4-ethylbenzene: Similar structure but with different halogen substitution patterns.
1,2-Dichloro-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoromethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8Cl2F2O |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
1,2-dichloro-3-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-4-6(10)7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
Clé InChI |
JPYUILVTXWZSLG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)Cl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



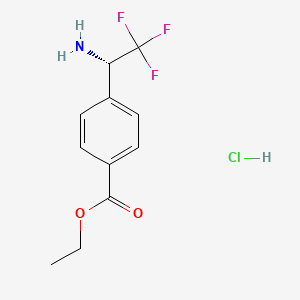
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)

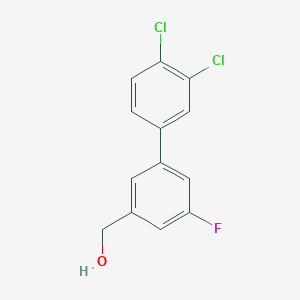
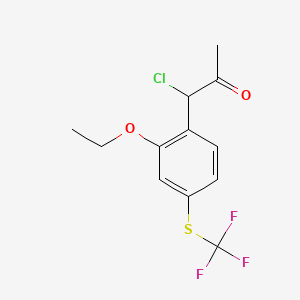
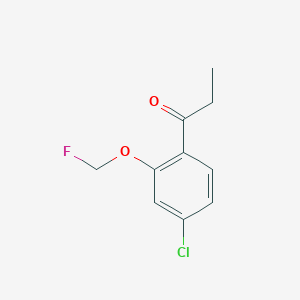
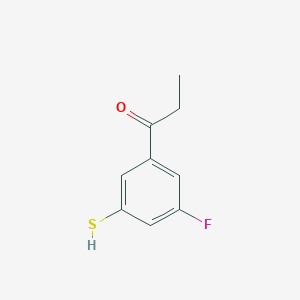
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

